molecular formula C15H10F4O4 B14068667 (4-Fluoro-3'-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid

(4-Fluoro-3'-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid

Cat. No.: B14068667
M. Wt: 330.23 g/mol
InChI Key: NVWXJFBEFZUARA-UHFFFAOYSA-N
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Description

(4-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid is a complex organic compound characterized by the presence of fluorine and trifluoromethoxy groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The resulting intermediate can then be further functionalized to introduce the hydroxyacetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to modify the functional groups attached to the biphenyl core.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a carboxylic acid, while reduction can lead to the formation of alcohols or alkanes.

Scientific Research Applications

(4-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (4-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The fluorine atoms and trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid

Uniqueness

(4-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid is unique due to the combination of fluorine and trifluoromethoxy groups on the biphenyl structure, which imparts distinct chemical and physical properties. These features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C15H10F4O4

Molecular Weight

330.23 g/mol

IUPAC Name

2-[5-fluoro-2-[3-(trifluoromethoxy)phenyl]phenyl]-2-hydroxyacetic acid

InChI

InChI=1S/C15H10F4O4/c16-9-4-5-11(12(7-9)13(20)14(21)22)8-2-1-3-10(6-8)23-15(17,18)19/h1-7,13,20H,(H,21,22)

InChI Key

NVWXJFBEFZUARA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=C(C=C2)F)C(C(=O)O)O

Origin of Product

United States

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